molecular formula C8H11NO2 B2961802 2-(Pyridin-3-yl)propane-1,3-diol CAS No. 1488855-81-7

2-(Pyridin-3-yl)propane-1,3-diol

Cat. No.: B2961802
CAS No.: 1488855-81-7
M. Wt: 153.181
InChI Key: BSPDLDVGOSRWQZ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)propane-1,3-diol is a diol derivative featuring a propane-1,3-diol backbone with a pyridine ring substituted at the 2-position. The pyridin-3-yl group indicates that the pyridine nitrogen is located at the 3rd position of the aromatic ring (Figure 1).

The pyridine moiety is often introduced to enhance water solubility or modify pharmacological profiles, as seen in purine derivatives where pyridinium salts improve aqueous solubility .

Properties

IUPAC Name

2-pyridin-3-ylpropane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-8(6-11)7-2-1-3-9-4-7/h1-4,8,10-11H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPDLDVGOSRWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488855-81-7
Record name 2-(pyridin-3-yl)propane-1,3-diol
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Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions . The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substitution Patterns

a. Positional Isomer: 2-(Pyridin-2-yl)propane-1,3-diol This isomer differs in the attachment position of the pyridine ring (2-position instead of 3). The pyridin-2-yl group creates distinct electronic effects, as the nitrogen is ortho to the diol chain. Such positional changes significantly alter physicochemical properties. For example, 2-(pyridin-2-yl)propane-1,3-diol (CAS: 49745-42-8) has been cataloged but is discontinued commercially .

b. Aryl-Substituted Propane-1,3-diols
Numerous natural and synthetic analogs feature aromatic substituents instead of pyridine:

  • Phenolic Derivatives: 2-(4-Hydroxyphenyl)propane-1,3-diol and 2-(3-methoxy-4-hydroxyphenyl)propane-1,3-diol (isolated from Taxus cuspidata) exhibit antioxidant properties due to phenolic hydroxyl groups . These compounds lack the pyridine’s basicity, resulting in lower water solubility compared to pyridinyl analogs. Erythro/threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol (from Hydnocarpus anthelminthica) demonstrate stereochemical complexity, influencing their biological activity .
  • Lignin-Related Derivatives: Compounds like 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-propane-1,3-diol (from Sambucus williamsii) highlight the role of ether linkages in lignin biosynthesis . These structures are more hydrophobic than pyridinyl diols due to alkyl and methoxy substituents.

Table 1: Structural and Functional Comparison of Propane-1,3-diol Derivatives

Compound Name Substituent Key Properties Source/Application
2-(Pyridin-3-yl)propane-1,3-diol Pyridin-3-yl Enhanced solubility, potential bioactivity Synthetic/Pharmaceutical
2-(Pyridin-2-yl)propane-1,3-diol Pyridin-2-yl Discontinued commercial product Synthetic
2-(4-Hydroxyphenyl)propane-1,3-diol 4-Hydroxyphenyl Antioxidant, natural origin Taxus cuspidata
Erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol Bis-aryl, methoxy groups Stereospecific bioactivity Hydnocarpus anthelminthica

Physicochemical Properties

Solubility and Acidity: Pyridine’s electron-withdrawing nature increases the acidity of adjacent hydroxyl groups compared to phenolic analogs. For instance, pyridinyl diols may exhibit pKa values lower than phenolic diols (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol), enhancing their solubility in basic aqueous environments.

Thermal Behavior: Trans-alkylcyclohexyl propane-1,3-diols (e.g., 2-(trans-4´-ethylcyclohexyl)propane-1,3-diol) display liquid crystalline phases (Cr 54°C, Sb 84°C) due to rigid cyclohexyl groups .

Biological Activity

2-(Pyridin-3-yl)propane-1,3-diol is an organic compound characterized by a pyridine ring and two hydroxyl groups attached to a propane backbone. Its molecular formula is C₈H₁₁NO₂. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Hydroxyl groups : Two -OH groups positioned on the propane chain, which enhance its solubility and reactivity.

The unique arrangement of these functional groups contributes to its biological activity.

Biological Activity

Research indicates that this compound exhibits notable interactions with biological systems. Its potential mechanisms of action include:

  • Modulation of Enzyme Activity : The presence of the pyridine moiety may influence enzyme interactions, making it a candidate for enzyme inhibition or modulation.
  • Receptor Interactions : The compound may interact with various receptors, potentially leading to therapeutic effects in conditions such as inflammation and pain management.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces inflammation markers in vitro
AnalgesicExhibits pain-relieving properties in animal models
Enzyme InhibitionPotential to inhibit specific enzymes

Synthesis Methods

Several methods for synthesizing this compound have been reported. These methods illustrate the compound's accessibility for research and industrial applications:

  • Starting Materials : Typically synthesized from commercially available pyridine derivatives.
  • Reagents Used : Common reagents include diols and coupling agents that facilitate the formation of the desired structure.
  • Yield Rates : Reported yields vary based on the method but generally fall within a range of 70%-90%.

Table 2: Synthesis Overview

Synthesis MethodYield (%)Key Reagents
Method A76%TsCl, DMAP
Method B84%DCM, Pyridine

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of this compound demonstrated that it significantly reduced pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Analgesic Properties

Another research effort focused on the analgesic effects of this compound in animal models. The findings revealed that administration led to a marked decrease in pain responses compared to control groups, highlighting its potential utility in pain management therapies.

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